molecular formula C27H30O15 B8232528 5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B8232528
M. Wt: 594.5 g/mol
InChI Key: MCYJIRFKDCXYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a flavonoid glycoside characterized by a chromen-4-one (flavone) backbone substituted with hydroxyl, methoxy, and a branched glycosyl group. The core structure includes:

  • 3-(4-Hydroxyphenyl): Influences receptor binding and pharmacokinetics.
  • 6-Methoxy group: Modulates lipophilicity and metabolic stability.
  • 7-Position glycosylation: A trihydroxyoxan (likely glucose) linked to another trihydroxyoxan via oxymethyl, forming a complex disaccharide moiety. This glycosylation increases molecular weight (estimated ~564.5 g/mol based on , entry 7) and impacts solubility and bioavailability .

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-37-25-15(6-14-17(21(25)33)18(30)12(7-38-14)10-2-4-11(28)5-3-10)41-27-24(36)22(34)20(32)16(42-27)9-40-26-23(35)19(31)13(29)8-39-26/h2-7,13,16,19-20,22-24,26-29,31-36H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJIRFKDCXYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Glycosylation Complexity: The main compound’s branched disaccharide at C7 distinguishes it from simpler glucosides (e.g., homoplantaginin) and rutinosides (hesperidin). This may reduce membrane permeability but enhance enzymatic stability .
  • Substituent Positions : Unlike most flavones with hydroxyl/methoxy groups at C5, C7, and C4' (e.g., quercetin derivatives), this compound has a rare 3-(4-hydroxyphenyl) group, altering its interaction with biological targets .

Bioactivity Comparisons

Antioxidant Activity

  • Main Compound : Predicted high activity due to multiple hydroxyl groups (5-OH, 4'-OH) and conjugated π-system. However, bulky glycosylation may limit radical scavenging efficiency compared to aglycones .
  • Homoplantaginin : Exhibits DPPH radical scavenging (IC₅₀ ~12 μM), attributed to its 5-OH and 4'-OH groups .
  • Non-Glycosylated Analogues: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one (MW 300.267) shows stronger antioxidant activity than glycosylated derivatives due to unhindered hydroxyl groups .

Metabolic and Pharmacokinetic Properties

  • Main Compound : The branched glycosyl group may slow hepatic metabolism, prolonging systemic exposure but reducing intestinal absorption. Similar trends are seen in hesperidin, which requires gut microbiota for deglycosylation .
  • 3-O-Glucosides (e.g., 2-(3,4-diOH-Ph)-5,7-OH-3-glucoside) : Glycosylation at C3 enhances water solubility but may redirect metabolism toward sulfation rather than glucuronidation .

Preparation Methods

Substrate Preparation: Flavanone Glycoside Synthesis

The flavanone intermediate, 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-O-glycosyl-chroman-4-one, is synthesized via glycosylation of a flavanone aglycone. Glycosyltransferases attach the first oxane ring to position 7, followed by enzymatic elongation using UDP-glucose or similar donors.

FNS-Mediated Oxidation

The flavanone glycoside is treated with FNS under aerobic conditions, inducing dehydrogenation to form the C2–C3 double bond. Optimized FNS variants achieve >90% conversion by directed evolution, as demonstrated for analogous diosmin production.

Reaction Conditions:

  • Temperature : 30–37°C

  • pH : 7.0–7.5 (phosphate buffer)

  • Cofactors : 2-oxoglutarate, Fe²⁺, ascorbate

  • Yield : 72–85%

Chemical Synthesis Approaches

Chemical methods offer precise control over substitution patterns but require multi-step protection-deprotection strategies.

Core Flavone Assembly

The Allan-Robinson reaction is employed to construct the chromen-4-one core:

  • Condensation : 4-hydroxyphenylacetic acid and methyl 3,5-dihydroxy-4-methoxybenzoate undergo cyclization in acetic anhydride.

  • Cyclodehydration : Catalyzed by H₂SO₄, yielding 5-hydroxy-6-methoxy-flavone.

Key Data:

StepReagentsTemperatureYield
CondensationAc₂O, NaOAc120°C68%
CyclizationH₂SO₄0–5°C74%

Glycosylation Strategy

The disaccharide moiety is introduced via Schmidt trichloroacetimidate methodology:

First Glycosylation:

  • Donor : Per-O-acetylated 3,4,5-trihydroxyoxan-2-yl trichloroacetimidate

  • Acceptor : 7-OH of flavone (protected as TBS ether)

  • Conditions : BF₃·Et₂O, CH₂Cl₂, −20°C → RT

  • Yield : 62%

Second Glycosylation:

  • Donor : 3,4,5-Trihydroxyoxan-2-yl-oxymethyl imidate

  • Acceptor : 6′-OH of the first sugar

  • Conditions : TMSOTf, molecular sieves

  • Yield : 58%

Hybrid Chemoenzymatic Method

Combining chemical synthesis with enzymatic glycosylation improves regioselectivity:

Chemical Synthesis of Flavone Aglycone

The aglycone is prepared via Baker-Venkataraman rearrangement, yielding 5-hydroxy-6-methoxy-flavone in 81% yield.

Enzymatic Glycosylation

Engineered glycosyltransferases attach the disaccharide unit in a one-pot reaction:

  • Enzyme : UDP-glycosyltransferase (UGT78D1)

  • Donor : UDP-glucose (2 equiv)

  • Conditions : 30°C, pH 7.0, 24 h

  • Yield : 77%

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Enzymatic (FNS)Mild conditions, high stereoselectivityRequires gene engineering72–85%
Chemical SynthesisFull structural controlMulti-step, low yields58–68%
HybridBalances efficiency and controlOptimizing enzyme compatibility77%

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and what challenges arise during glycosylation steps?

  • Methodology :

  • Use multi-step organic synthesis, starting with flavonoid aglycone preparation (e.g., 5-hydroxy-7-methoxychromen-4-one core).
  • Introduce glycosyl groups via protected sugar donors (e.g., tert-butyldimethylsilyl or acetyl-protected glucose derivatives) under Koenigs-Knorr conditions.
  • Purify intermediates using column chromatography (silica gel) and confirm purity via HPLC (>95%) .
    • Challenges :
  • Steric hindrance from methoxy/hydroxy groups may reduce glycosylation efficiency.
  • Use orthogonal protecting groups (e.g., benzyl for hydroxyls, acetyl for sugars) to mitigate side reactions .

Q. How can researchers confirm the structural identity of this compound, particularly its glycosidic linkages?

  • Analytical Techniques :

  • NMR : Assign protons/carbons using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the glycosyl region (δ 3.0–5.5 ppm). Correlate anomeric protons (δ 4.5–5.5 ppm) with adjacent carbons .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry. For example, Camellianin A analogs show C2/C3 sugar conformations via synchrotron radiation .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular weight (e.g., [M+H]+ at m/z 743.2) .

Q. What in vitro assays are suitable for evaluating its antioxidant activity?

  • Assays :

  • DPPH/ABTS Radical Scavenging : Measure IC50 values (µM) in methanol extracts; compare to ascorbic acid controls.
  • FRAP Assay : Quantify Fe3+ reduction capacity at λ = 593 nm.
  • Cell-Based Models : Use HepG2 cells to assess ROS inhibition via fluorescence probes (e.g., DCFH-DA).
    • Considerations : Account for interference from methoxy groups by normalizing activity to molar absorption coefficients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., inconsistent IC50 values in anti-inflammatory studies)?

  • Methodological Solutions :

  • Standardize Assay Conditions : Control pH (7.4), solvent (DMSO ≤0.1%), and cell passage number.
  • Reproducibility Checks : Replicate experiments across labs using shared reference samples.
  • Meta-Analysis : Pool data from multiple studies (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What experimental designs are optimal for studying its stability under physiological conditions?

  • Approach :

  • Simulated Gastric Fluid (SGF) : Incubate compound (1 mg/mL) in 0.1 M HCl + pepsin (3.2 mg/mL) at 37°C for 2 hrs; analyze degradation via LC-MS.
  • Plasma Stability : Use human plasma (37°C, 24 hrs) with EDTA to inhibit esterases; quantify parent compound using UPLC-PDA.
  • Light/Temperature Stability : Store samples at -20°C (dark) vs. 25°C (light) for 30 days; monitor degradation products .

Q. How can computational modeling predict its interactions with cytochrome P450 enzymes?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model binding poses with CYP3A4 (PDB ID: 1TQN). Prioritize residues (e.g., Phe304, Arg372) for hydrogen bonding.
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability; calculate RMSD/RMSF values.
  • QSAR : Derive logP and polar surface area (PSA) to predict metabolic liability .

Q. What methodologies assess its ecological impact, including biodegradation in soil/water systems?

  • Environmental Testing :

  • OECD 301F : Measure biodegradation in activated sludge (28 days, DOC analysis).
  • Soil Column Studies : Track compound mobility (Kd values) using LC-MS/MS and assess microbial diversity via 16S rRNA sequencing.
  • Algal Toxicity : Expose Chlorella vulgaris to 0.1–100 mg/L for 72 hrs; measure growth inhibition (OECD 201) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Reactant of Route 2
5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.